molecular formula C19H21BrN2O2 B7033890 N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B7033890
M. Wt: 389.3 g/mol
InChI Key: SWILDELYHSRCSH-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a bromophenyl group, and a hydroxyethyl group

Properties

IUPAC Name

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c20-16-8-6-14(7-9-16)15-3-1-4-17(13-15)21-19(24)22-11-2-5-18(22)10-12-23/h1,3-4,6-9,13,18,23H,2,5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILDELYHSRCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl and hydroxyethyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
  • N-[3-(4-fluorophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide
  • N-[3-(4-methylphenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide

Uniqueness

N-[3-(4-bromophenyl)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s specificity and potency in various applications.

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